molecular formula C14H20BNO2 B2888615 3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 857934-96-4

3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B2888615
CAS RN: 857934-96-4
M. Wt: 245.13
InChI Key: ZHVUFETWFCHHNC-UHFFFAOYSA-N
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Description

3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic organic compound, which is a type of organic compound that contains a ring structure of at least two different elements. This compound has been used to study the mechanism of action of various biochemical and physiological processes, as well as its advantages and limitations in laboratory experiments.

Scientific Research Applications

Organometallic Reactions and Synthesis

Organocobalt complexes with bromoesters are used for the regiospecific synthesis of allyl- and cyclopropylmethyl-substituted esters, showcasing the use of allyl groups in creating complex organic structures (Veber, Duong, Gaudemer, & Johnson, 1981).

Molecular Structure and Density Functional Theory (DFT) Studies

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds serve as intermediates for boric acid ester formation. Their structures, confirmed through spectroscopy and X-ray diffraction, are analyzed using DFT to reveal physicochemical properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Bifunctional Building Blocks for Combinatorial Chemistry

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is highlighted as a novel bifunctional building block, useful in combinatorial chemistry for synthesizing diverse chemical libraries. This showcases its utility in creating new chemical entities with potential applications across various fields of chemistry (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).

Advanced Material Synthesis

The compound's application extends to the synthesis of highly functionalized fused oxazepine frameworks, demonstrating its role in the creation of novel materials with potential applications in material science and engineering (Sridharan, Maiti, & Menéndez, 2009).

Mechanism of Action

Target of Action

Compounds with similar structures, such as allylboronic acid pinacol ester , are known to act as nucleophiles in the catalytic allylation of simple ketoimines .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of carbon-carbon bonds. It plays a crucial role in the Suzuki-Miyaura cross-coupling reactions and olefin metathesis . These reactions are fundamental in organic chemistry and are involved in the synthesis of many complex organic compounds.

Action Environment

The efficacy and stability of 3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds or catalysts. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability.

properties

IUPAC Name

3-prop-2-enyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO2/c1-6-7-11-8-12(10-16-9-11)15-17-13(2,3)14(4,5)18-15/h6,8-10H,1,7H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVUFETWFCHHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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